molecular formula C25H25N5O3 B3664656 5-[(1-Benzyl-3,5-dimethylpyrazol-4-yl)iminomethyl]-1-(2,3-dimethylphenyl)-6-hydroxypyrimidine-2,4-dione

5-[(1-Benzyl-3,5-dimethylpyrazol-4-yl)iminomethyl]-1-(2,3-dimethylphenyl)-6-hydroxypyrimidine-2,4-dione

Cat. No.: B3664656
M. Wt: 443.5 g/mol
InChI Key: ARWQZGROOVILFC-UHFFFAOYSA-N
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Description

5-[(1-Benzyl-3,5-dimethylpyrazol-4-yl)iminomethyl]-1-(2,3-dimethylphenyl)-6-hydroxypyrimidine-2,4-dione is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a pyrazole ring, a pyrimidine ring, and various substituents that contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(1-Benzyl-3,5-dimethylpyrazol-4-yl)iminomethyl]-1-(2,3-dimethylphenyl)-6-hydroxypyrimidine-2,4-dione typically involves multi-step organic reactions. One common approach is the condensation reaction between a pyrazole derivative and a pyrimidine derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

For instance, the pyrazole derivative can be synthesized through the alkylation of 3,5-dimethylpyrazole with benzyl bromide in the presence of a base such as potassium carbonate. The resulting product is then subjected to a condensation reaction with a pyrimidine derivative, such as 2,3-dimethylphenylpyrimidine-2,4-dione, in the presence of a suitable catalyst like p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[(1-Benzyl-3,5-dimethylpyrazol-4-yl)iminomethyl]-1-(2,3-dimethylphenyl)-6-hydroxypyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where substituents on the pyrazole or pyrimidine rings are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced pyrazole and pyrimidine derivatives.

    Substitution: Formation of substituted pyrazole and pyrimidine compounds with various functional groups.

Scientific Research Applications

5-[(1-Benzyl-3,5-dimethylpyrazol-4-yl)iminomethyl]-1-(2,3-dimethylphenyl)-6-hydroxypyrimidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photonic devices.

Mechanism of Action

The mechanism of action of 5-[(1-Benzyl-3,5-dimethylpyrazol-4-yl)iminomethyl]-1-(2,3-dimethylphenyl)-6-hydroxypyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylpyrazole: A simpler pyrazole derivative with similar structural features.

    2,4-Dimethylpyrimidine: A pyrimidine derivative with similar substituents.

    1-Benzylpyrazole: A benzyl-substituted pyrazole compound.

Uniqueness

5-[(1-Benzyl-3,5-dimethylpyrazol-4-yl)iminomethyl]-1-(2,3-dimethylphenyl)-6-hydroxypyrimidine-2,4-dione is unique due to its combination of pyrazole and pyrimidine rings, along with specific substituents that confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-[(1-benzyl-3,5-dimethylpyrazol-4-yl)iminomethyl]-1-(2,3-dimethylphenyl)-6-hydroxypyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O3/c1-15-9-8-12-21(16(15)2)30-24(32)20(23(31)27-25(30)33)13-26-22-17(3)28-29(18(22)4)14-19-10-6-5-7-11-19/h5-13,32H,14H2,1-4H3,(H,27,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARWQZGROOVILFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=C(C(=O)NC2=O)C=NC3=C(N(N=C3C)CC4=CC=CC=C4)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(1-Benzyl-3,5-dimethylpyrazol-4-yl)iminomethyl]-1-(2,3-dimethylphenyl)-6-hydroxypyrimidine-2,4-dione
Reactant of Route 2
5-[(1-Benzyl-3,5-dimethylpyrazol-4-yl)iminomethyl]-1-(2,3-dimethylphenyl)-6-hydroxypyrimidine-2,4-dione
Reactant of Route 3
Reactant of Route 3
5-[(1-Benzyl-3,5-dimethylpyrazol-4-yl)iminomethyl]-1-(2,3-dimethylphenyl)-6-hydroxypyrimidine-2,4-dione
Reactant of Route 4
Reactant of Route 4
5-[(1-Benzyl-3,5-dimethylpyrazol-4-yl)iminomethyl]-1-(2,3-dimethylphenyl)-6-hydroxypyrimidine-2,4-dione
Reactant of Route 5
5-[(1-Benzyl-3,5-dimethylpyrazol-4-yl)iminomethyl]-1-(2,3-dimethylphenyl)-6-hydroxypyrimidine-2,4-dione
Reactant of Route 6
Reactant of Route 6
5-[(1-Benzyl-3,5-dimethylpyrazol-4-yl)iminomethyl]-1-(2,3-dimethylphenyl)-6-hydroxypyrimidine-2,4-dione

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